molecular formula C22H27NO5 B3664899 3,5-DIETHYL 4-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3664899
M. Wt: 385.5 g/mol
InChI Key: WAVFLFJFBBCPOH-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diethyl 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, methoxyphenyl, and carboxylate groups. Dihydropyridines are well-known for their role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through the Hantzsch condensation reaction. This method involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an amine. Specifically, the reaction of 2-methoxybenzaldehyde with two equivalents of methyl-3-aminocrotonate in the presence of a suitable solvent such as isopropanol under reflux conditions yields the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of this compound typically follows the same Hantzsch condensation route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.

Scientific Research Applications

3,5-Diethyl 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by binding to voltage-dependent L-type calcium channels, thereby inhibiting the influx of calcium ions into cells . This action results in the relaxation of smooth muscle cells and a subsequent decrease in blood pressure. Additionally, it may increase nitric oxide release from the endothelium, contributing to its vasodilatory effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic uses.

    Felodipine: Known for its high vascular selectivity and used in managing hypertension.

Uniqueness

3,5-Diethyl 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its methoxyphenyl group may enhance its binding affinity and selectivity for calcium channels, potentially leading to improved therapeutic outcomes.

Properties

IUPAC Name

diethyl 4-[(E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-6-27-21(24)19-14(3)23-15(4)20(22(25)28-7-2)17(19)13-12-16-10-8-9-11-18(16)26-5/h8-13,17,23H,6-7H2,1-5H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVFLFJFBBCPOH-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C=CC2=CC=CC=C2OC)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1/C=C/C2=CC=CC=C2OC)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIETHYL 4-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,5-DIETHYL 4-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
3,5-DIETHYL 4-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
3,5-DIETHYL 4-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
3,5-DIETHYL 4-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIETHYL 4-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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